
Phenyl 4-butylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-butylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
Phenyl 4-butylpiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-butylpiperidine with phenyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-butylpiperidine and phenyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-butylpiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Phenyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
Phenyl 4-butylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Phenyl 4-butylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of phenyl 4-butylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Phenyl 4-butylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to the piperidine ring and exhibit various pharmacological effects, including analgesic and antipsychotic activities.
Piperidine Derivatives: Other piperidine derivatives, such as substituted piperidines and piperidinones, are widely used in drug design and synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group and phenyl ester functionality differentiate it from other piperidine derivatives, making it a valuable compound for targeted research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds highlights its importance and potential for future research and development.
特性
CAS番号 |
651053-81-5 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
phenyl 4-butylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-2-3-7-14-10-12-17(13-11-14)16(18)19-15-8-5-4-6-9-15/h4-6,8-9,14H,2-3,7,10-13H2,1H3 |
InChIキー |
IJRZYESHUSMTQK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




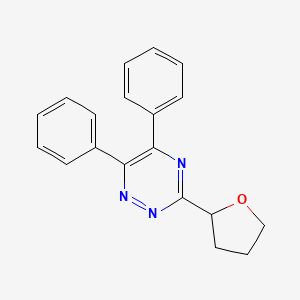
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
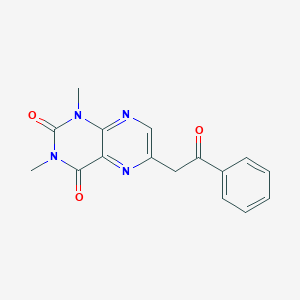
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
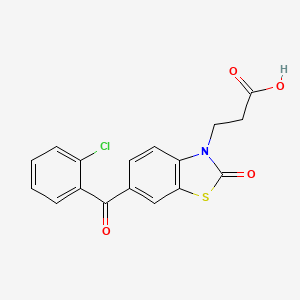
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
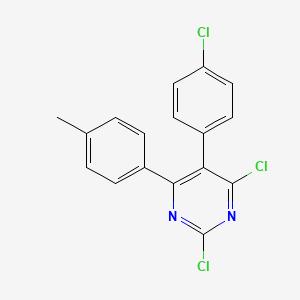
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
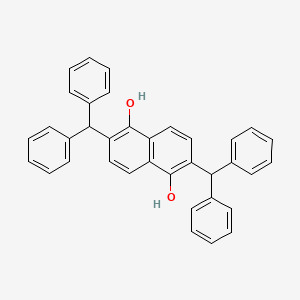
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
